2-Bromo-3-hexyl-5-iodothiophene
Overview
Description
2-Bromo-3-hexyl-5-iodothiophene is a chemical compound used as a reactant in the synthesis of structurally defined cationic polythiophenes for DNA binding and gene delivery .
Synthesis Analysis
The synthesis of 2-Bromo-3-hexyl-5-iodothiophene involves various chemical reactions. It is often available as a solution with a concentration of 1.0 M in THF . The fluoride-free, palladium-catalyzed cross-coupling reaction of 2-iodothiophene with potassium (E)-heptenyldimethylsilanolate has been investigated .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-hexyl-5-iodothiophene is C10H14BrIS. It has an average mass of 373.092 Da and a monoisotopic mass of 371.904419 Da .Chemical Reactions Analysis
2-Bromo-3-hexyl-5-iodothiophene participates in various chemical reactions. For instance, it is used as a reactant in the synthesis of structurally defined cationic polythiophenes for DNA binding and gene delivery .Physical And Chemical Properties Analysis
2-Bromo-3-hexyl-5-iodothiophene is a liquid at 20 degrees Celsius . It has a density of 1.085 g/mL at 25 °C and a refractive index (n20/D) of 1.449 .Scientific Research Applications
- Summary of the Application : 2-Bromo-3-hexyl-5-iodothiophene is used in the synthesis of low-polydisperse regioregular poly(3-hexylthiophene) and related materials .
- Methods of Application or Experimental Procedures : The Zn–I exchange reaction between 2-bromo-3-hexyl-5-iodothiophene and dilithium tetra-tbutyl zincate (tBu4ZnLi2) and subsequent polymerization initiated with a Ni catalyst afforded poly(3-hexylthiophene)s (P3HTs) with predictable molecular weights and low polydispersity indices (PDIs) .
- Results or Outcomes : The direct synthesis of poly(3-(6-hydroxyhexyl)thiophene) was successfully demonstrated without protection of the hydroxyl group. The ligands of the Ni catalyst were further tuned for the preparation of extremely low-polydisperse P3HTs with high reproducibility .
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . They are synthesized using various strategies including nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
Direct arylation polymerization (DArP) is another method that has shown great potential to lessen the drawbacks of conventional polymerization techniques. DArP is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . They are synthesized using various strategies including nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
Direct arylation polymerization (DArP) is another method that has shown great potential to lessen the drawbacks of conventional polymerization techniques. DArP is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-hexyl-5-iodothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrIS/c1-2-3-4-5-6-8-7-9(12)13-10(8)11/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMKEQYHISDGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrIS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
160096-82-2 | |
Record name | Thiophene, 2-bromo-3-hexyl-5-iodo-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160096-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80467091 | |
Record name | 2-Bromo-5-iodo-3-hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-hexyl-5-iodothiophene | |
CAS RN |
160096-76-4 | |
Record name | 2-Bromo-5-iodo-3-hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-3-HEXYL-5-IODOTHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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